Isoferulic acid

Catalog No.
S1523504
CAS No.
25522-33-2
M.F
C10H10O4
M. Wt
194.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoferulic acid

CAS Number

25522-33-2

Product Name

Isoferulic acid

IUPAC Name

(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H10O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+

InChI Key

QURCVMIEKCOAJU-HWKANZROSA-N

SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)O

Synonyms

3-hydroxy-4-methoxycinnamic acid, isoferulic acid

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)O

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)O

Antioxidant Activity

Isoferulic acid exhibits strong antioxidant properties, scavenging free radicals and preventing oxidative stress in the body. This protective effect has been demonstrated in various cell lines and animal models, suggesting its potential role in preventing chronic diseases associated with oxidative damage, such as neurodegenerative disorders, cardiovascular diseases, and cancer [, ].

Anti-inflammatory Properties

Isoferulic acid has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators like interleukin-8 (IL-8) and reducing the activity of enzymes involved in inflammation []. This suggests its potential application in managing inflammatory conditions like arthritis, asthma, and inflammatory bowel disease.

Antidiabetic Potential

Studies have shown that isoferulic acid can help regulate blood sugar levels and improve insulin sensitivity. It may achieve this by activating specific receptors that stimulate glucose uptake into cells and reducing hepatic glucose production []. This makes it a promising candidate for the development of new antidiabetic agents.

Neuroprotective Effects

Isoferulic acid has shown neuroprotective properties in animal models, protecting neurons from damage caused by oxidative stress and neuroinflammation. This suggests its potential role in preventing neurodegenerative diseases like Alzheimer's and Parkinson's disease [].

Additional Research Areas

Research on isoferulic acid is ongoing, exploring its potential applications in various other areas, including:

  • Anticancer properties: Studies suggest that isoferulic acid may have anti-cancer effects by inhibiting cancer cell proliferation and inducing apoptosis (programmed cell death) [].
  • Antimicrobial activity: Isoferulic acid has been shown to exhibit antibacterial and antifungal properties, suggesting its potential use as a natural food preservative or in the development of new antimicrobial agents [].
  • Skin health: Isoferulic acid is found in some cosmetic products due to its potential benefits for skin health, including protection against UV radiation and improvement of skin elasticity [].

Isoferulic acid, scientifically known as 3-hydroxy-4-methoxycinnamic acid, is a hydroxycinnamic acid and an isomer of ferulic acid. This organic compound is characterized by its unique chemical structure, which includes a methoxy group and a hydroxyl group attached to the cinnamic acid backbone. Isoferulic acid is naturally occurring and can be found in various plants, including Lobelia chinensis and certain fruits like pineapple. Its antioxidant properties and potential health benefits have garnered significant attention in both scientific research and the food industry .

Research suggests that isoferulic acid may exert its effects through various mechanisms:

  • Antioxidant activity: The phenolic structure of isoferulic acid allows it to scavenge free radicals, potentially protecting cells from oxidative damage [, ].
  • Anti-diabetic activity: Studies indicate that isoferulic acid may improve glucose uptake and insulin sensitivity, suggesting potential benefits for diabetes management [].
  • Antiglycation activity: Isoferulic acid might inhibit the formation of advanced glycation end products (AGEs) linked to diabetic complications [].
, often involving its hydroxyl and methoxy functional groups. Notably, it can form complexes with metal ions such as magnesium and manganese. For instance, the reaction of isoferulic acid with magnesium chloride in alkaline conditions leads to the formation of a complex salt, which has been characterized using techniques such as infrared spectroscopy and X-ray diffraction . Additionally, isoferulic acid can undergo glycation reactions, where it inhibits protein glycation mediated by glucose and fructose, thus demonstrating its role as an anti-glycation agent .

Isoferulic acid exhibits a range of biological activities:

  • Antioxidant Activity: It has been shown to scavenge free radicals and reduce oxidative stress, thereby offering protective effects against diseases associated with reactive oxygen species .
  • Anti-Glycation Properties: Isoferulic acid significantly inhibits the formation of advanced glycation end-products (AGEs), which are implicated in various chronic diseases such as diabetes .
  • Antimicrobial and Antiviral Effects: Research indicates that isoferulic acid possesses antimicrobial properties and can inhibit viral infections by modulating inflammatory responses .
  • Anticancer Potential: Some studies suggest that isoferulic acid may exhibit anticancer properties by inducing apoptosis in cancer cells .

Isoferulic acid can be synthesized through several methods:

  • Extraction from Natural Sources: It can be isolated from plants that naturally produce hydroxycinnamic acids.
  • Chemical Synthesis: Isoferulic acid can be synthesized via the methylation of ferulic acid or through other organic synthesis routes involving cinnamic acid derivatives.
  • Metal Complex Formation: The synthesis of metal complexes with isoferulic acid has been explored for enhanced biological activity .

Isoferulic acid has diverse applications across various fields:

  • Pharmaceuticals: Due to its antioxidant and anti-glycation properties, isoferulic acid is being investigated for potential therapeutic uses in managing diabetes and cardiovascular diseases.
  • Cosmetics: Its ability to scavenge free radicals makes it a valuable ingredient in skincare products aimed at reducing oxidative damage.
  • Food Industry: Isoferulic acid is used as a natural preservative due to its antioxidant properties, enhancing the shelf life of food products .

Studies have demonstrated that isoferulic acid interacts with various biological targets:

  • Receptor Binding: Isoferulic acid has been shown to bind to α1-adrenergic receptors, influencing glucose metabolism and secretion of β-endorphin .
  • Metal Complexes: The formation of metal complexes with isoferulic acid enhances its biological activities, particularly its antioxidant capacity compared to the free compound .

Isoferulic acid shares structural similarities with several other hydroxycinnamic acids. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Properties
Ferulic AcidContains a methoxy groupStrong antioxidant; used in food preservation
Caffeic AcidContains two hydroxyl groupsExhibits anti-inflammatory properties
p-Coumaric AcidLacks a methoxy groupKnown for its antimicrobial activity

Uniqueness of Isoferulic Acid

Isoferulic acid's unique combination of hydroxyl and methoxy groups contributes to its distinctive biological activities, particularly its strong anti-glycation effects compared to other similar compounds. Its ability to form stable complexes with metal ions also sets it apart from its analogs.

Physical Description

Solid

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

194.05790880 g/mol

Monoisotopic Mass

194.05790880 g/mol

Boiling Point

409.00 to 411.00 °C. @ 760.00 mm Hg

Heavy Atom Count

14

Appearance

Powder

Melting Point

228 - 233 °C

UNII

XSQ2K2G7MC

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

25522-33-2
537-73-5

Metabolism Metabolites

Isoferulic Acid has known human metabolites that include (2S,3S,4S,5R)-6-[5-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

Isoferulic_acid
Trifluoromethyldeschloroketamine

Dates

Modify: 2023-08-15

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